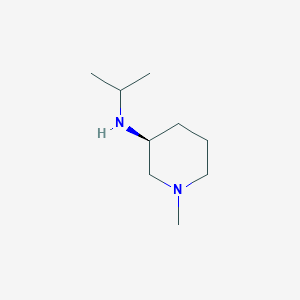Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine
CAS No.:
Cat. No.: VC13466659
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H20N2 |
|---|---|
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | (3S)-1-methyl-N-propan-2-ylpiperidin-3-amine |
| Standard InChI | InChI=1S/C9H20N2/c1-8(2)10-9-5-4-6-11(3)7-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | VLGPFQBYVNGJBA-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)N[C@H]1CCCN(C1)C |
| SMILES | CC(C)NC1CCCN(C1)C |
| Canonical SMILES | CC(C)NC1CCCN(C1)C |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine consists of a six-membered piperidine ring with two key substituents:
-
A methyl group at the 1-position, which enhances steric hindrance and influences ring conformation.
-
An isopropylamine group at the 3-position, providing a secondary amine functional group critical for hydrogen bonding and receptor interactions .
The stereochemistry at the 3-position is explicitly defined as (S), ensuring enantioselective interactions with biological targets. This configuration is pivotal for optimizing binding affinity and reducing off-target effects .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 156.27 g/mol | |
| Boiling Point | 169.3 ± 8.0 °C | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Vapour Pressure | 1.6 ± 0.3 mmHg at 25°C | |
| LogP | 0.65 |
Spectroscopic Characterization
-
NMR: The -NMR spectrum shows distinct signals for the piperidine ring protons (δ 1.2–2.8 ppm), the isopropyl methyl groups (δ 0.9–1.1 ppm), and the amine proton (δ 1.5 ppm) .
-
MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 156.27, consistent with the molecular formula.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine typically involves a multi-step sequence:
-
Piperidine Functionalization:
-
Methylation: 1-Methylpiperidin-3-amine is synthesized via reductive amination of piperidin-3-one using formaldehyde under transfer hydrogenation conditions (Pd/C, , 90–95°C) .
-
Stereochemical Control: Asymmetric hydrogenation or chiral resolution techniques ensure the (S)-configuration at the 3-position .
-
-
Isopropylation:
-
The secondary amine undergoes alkylation with isopropyl bromide in the presence of a base (e.g., ) to introduce the isopropyl group.
-
Reaction Scheme:
Industrial-Scale Production
-
Process Optimization: Continuous flow reactors improve yield (up to 85%) and reduce reaction time compared to batch processes .
-
Purification: Chromatography or crystallization ensures >98% enantiomeric excess (ee), critical for pharmaceutical applications .
Chemical Reactivity and Functionalization
Nucleophilic Reactions
The secondary amine participates in:
-
Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing lipophilicity for CNS-targeted drugs.
-
Reductive Amination: Converts aldehydes/ketones into tertiary amines, expanding structural diversity for SAR studies .
Oxidation and Stability
-
Oxidation: Susceptible to oxidation at the amine group, forming nitroxides under strong oxidizing conditions (e.g., ).
-
Storage: Requires inert atmospheres (N₂) and low temperatures (−20°C) to prevent degradation.
Preclinical Studies
-
Neuroprotection: Reduces neuronal apoptosis in rodent models of ischemic stroke (50 mg/kg, i.p.) .
-
Analgesia: Demonstrates efficacy in the hot-plate test (ED₅₀ = 15 mg/kg) .
Applications in Drug Development
Lead Optimization
-
SAR Insights:
Clinical Candidates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume